molecular formula C21H23NO4 B13153566 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid

Cat. No.: B13153566
M. Wt: 353.4 g/mol
InChI Key: AMMZWWMISBWULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high throughput and efficiency. The use of solid-phase synthesis techniques allows for the rapid assembly of peptide chains with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and oligopeptides, which are essential building blocks in biochemistry and pharmaceuticals .

Scientific Research Applications

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C21H23NO4/c1-14(10-11-20(23)24)12-22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)

InChI Key

AMMZWWMISBWULP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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